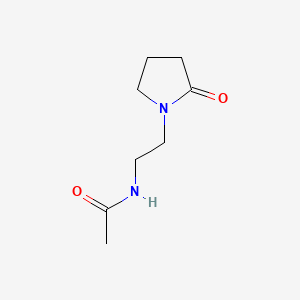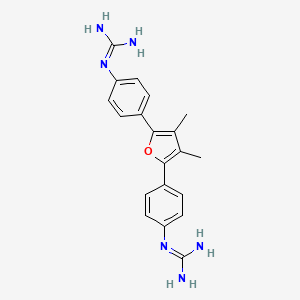
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)-, also known as Piracetam, is a nootropic drug that enhances cognitive functions such as memory and learning. It belongs to the racetams group and has a chemical structure characterized by a 2-oxo-pyrrolidone base. This compound is widely studied for its potential therapeutic effects on cognitive impairments and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- typically involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by the reaction with ammonia to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated forms .
Scientific Research Applications
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of amides and lactams.
Biology: Investigated for its effects on cellular processes and neuroprotection.
Medicine: Explored for its potential in treating cognitive impairments, dementia, and other neurological disorders.
Industry: Utilized in the development of cognitive enhancers and nootropic supplements
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the function of acetylcholine, a neurotransmitter associated with memory and learning. Additionally, it may improve blood flow and oxygen utilization in the brain, contributing to its cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Piracetam: The parent compound with similar cognitive-enhancing properties.
Aniracetam: A more potent analog with additional anxiolytic effects.
Oxiracetam: Known for its stimulating effects and cognitive benefits.
Levetiracetam: Used as an antiepileptic drug with a different mechanism of action
Uniqueness
Acetamide, N-(2-(2-oxo-1-pyrrolidinyl)ethyl)- is unique due to its well-documented safety profile and extensive research supporting its cognitive-enhancing effects. Unlike some of its analogs, it has a broader range of applications and is widely used in both clinical and research settings .
Properties
CAS No. |
67129-40-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-4-6-10-5-2-3-8(10)12/h2-6H2,1H3,(H,9,11) |
InChI Key |
YIDRCZQGTWNIHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)





![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)

![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

